molecular formula C7H10N2OS B13182635 3-Amino-1-(1,3-thiazol-4-yl)butan-1-one

3-Amino-1-(1,3-thiazol-4-yl)butan-1-one

Cat. No.: B13182635
M. Wt: 170.23 g/mol
InChI Key: YPTQDRZQMQSNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(1,3-thiazol-4-yl)butan-1-one is an organic compound with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a ketone group in the structure makes it a versatile compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,3-thiazol-4-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-thiazolylamine with a suitable ketone precursor under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of efficient catalysts, to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,3-thiazol-4-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized thiazole compounds .

Scientific Research Applications

3-Amino-1-(1,3-thiazol-4-yl)butan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-thiazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino and ketone groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one
  • 3-Amino-1-(1,3-thiazol-5-yl)butan-1-one
  • 3-Amino-1-(1,3-thiazol-4-yl)pentan-1-one

Uniqueness

3-Amino-1-(1,3-thiazol-4-yl)butan-1-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(1,3-thiazol-4-yl)butan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5(8)2-7(10)6-3-11-4-9-6/h3-5H,2,8H2,1H3

InChI Key

YPTQDRZQMQSNFK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CSC=N1)N

Origin of Product

United States

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